molecular formula C17H15NO5 B3906412 3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one

3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one

Cat. No. B3906412
M. Wt: 313.30 g/mol
InChI Key: KDFMVUZUVRTZJF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is used in various scientific research applications.

Scientific Research Applications

Mechanism of Action

Target of Action

MLS000684566, also known as Ramucirumab , is a human monoclonal antibody (IgG1) that targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a type II trans-membrane tyrosine kinase receptor expressed on endothelial cells .

Mode of Action

Ramucirumab binds to VEGFR2, preventing the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells . VEGFR stimulation also mediates downstream signaling required for angiogenesis and is postulated to be heavily involved in cancer progression .

Biochemical Pathways

The binding of Ramucirumab to VEGFR2 blocks all VEGF ligands from binding to it . This inhibits the VEGF-stimulated receptor phosphorylation and downstream signaling required for angiogenesis . Angiogenesis is a critical process in cancer progression as it promotes the growth of blood vessels that supply nutrients to cancer cells .

Result of Action

The result of Ramucirumab’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By blocking the VEGF ligands from binding to VEGFR2, it prevents the proliferation, permeability, and migration of human endothelial cells . This can lead to a decrease in the blood supply to solid tumors, potentially inhibiting their growth .

Action Environment

It’s worth noting that many drugs’ effectiveness can be influenced by a variety of environmental factors such as temperature, humidity, and ph

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-16-8-4-5-12(17(16)23-2)9-10-15(19)13-6-3-7-14(11-13)18(20)21/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFMVUZUVRTZJF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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